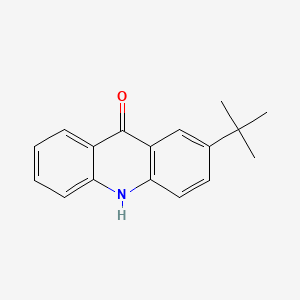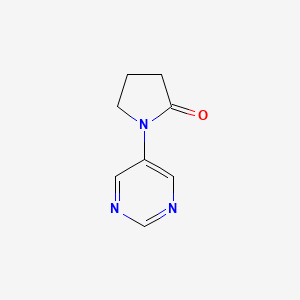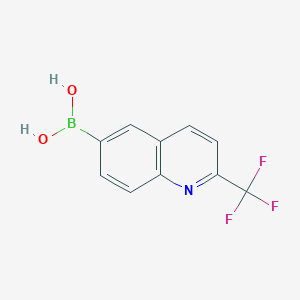
3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including agrochemicals, pharmaceuticals, and materials science . The presence of bromine, isothiocyanate, and trifluoromethyl groups in the pyridine ring imparts distinct reactivity and stability to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of solvents like chloroform and reagents such as bromine and thiophosgene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with amines to form thiourea derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Addition Reactions: Amines such as methylamine or ethylamine are commonly used.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of the original compound.
Addition Reactions: Thiourea derivatives are the major products formed.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential in drug discovery, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine involves its reactive functional groups:
Isothiocyanate Group: Reacts with nucleophiles such as amines, forming stable thiourea derivatives.
Bromine Atom: Can be substituted by other nucleophiles, allowing for further functionalization of the molecule.
Trifluoromethyl Group: Contributes to the compound’s stability and lipophilicity, enhancing its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine: Similar in structure but contains a fluorine atom instead of an isothiocyanate group.
2-Bromo-3-(trifluoromethyl)pyridine: Lacks the isothiocyanate group, making it less reactive in certain applications.
Uniqueness
3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine is unique due to the presence of the isothiocyanate group, which imparts additional reactivity and potential for forming thiourea derivatives. This makes it particularly valuable in biochemical applications where such reactivity is desired .
Eigenschaften
Molekularformel |
C7H2BrF3N2S |
|---|---|
Molekulargewicht |
283.07 g/mol |
IUPAC-Name |
3-bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2BrF3N2S/c8-4-1-2-5(12-3-14)13-6(4)7(9,10)11/h1-2H |
InChI-Schlüssel |
JNHYGNIIVCHDPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)
![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)
![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)

![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)






